molecular formula C13H15ClN2O2 B129203 Metomidate hydrochloride CAS No. 35944-74-2

Metomidate hydrochloride

Cat. No.: B129203
CAS No.: 35944-74-2
M. Wt: 266.72 g/mol
InChI Key: NZEDTZKNEKPBGR-UHFFFAOYSA-N
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Description

Metomidate hydrochloride is a non-barbiturate imidazole-based compound primarily used as a sedative-hypnotic drug. Discovered by Janssen Pharmaceutica in 1965, it is utilized in both human and veterinary medicine. It is known for its use as an immersion sedation and anesthetic agent in freshwater and marine finfish .

Mechanism of Action

Target of Action

Metomidate hydrochloride primarily targets the GABA A receptors . These receptors are a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

This compound acts as a positive allosteric modulator on the GABA A receptors . This means it binds to a site on the GABA A receptor distinct from the active site, enhancing the receptor’s response to GABA . Specifically, this compound increases the duration of time for which the chloride ionopore at the GABA A receptor is open . This leads to an increased influx of chloride ions into the neuron, making it more resistant to depolarization and thus inhibiting neuronal activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By enhancing the function of GABA A receptors, this compound increases the inhibitory effect of GABA on neuronal activity . This results in a decrease in the overall excitability of the central nervous system, leading to sedative and hypnotic effects .

Pharmacokinetics

This compound has relatively large volumes of distribution and is rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation . This rapid metabolism and extensive redistribution contribute to the drug’s swift recovery profile, regardless of the duration of the infusion .

Result of Action

The primary result of this compound’s action is the induction of sedation and hypnosis . By enhancing the inhibitory effect of GABA, this compound decreases neuronal activity, leading to a state of reduced anxiety, relaxation, and sleepiness .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s stability and efficacy can be affected by temperature, as it should be stored at a temperature of 2-8°C . .

Biochemical Analysis

Biochemical Properties

Metomidate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as a positive allosteric modulator on the γ-aminobutyric acid type A receptor, enhancing the effect of the inhibitory neurotransmitter γ-aminobutyric acid .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression. It suppresses the adrenocortical axis by inhibiting the enzyme 11β-hydroxylase .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by acting as a positive allosteric modulator on the γ-aminobutyric acid type A receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Metomidate hydrochloride is synthesized through a series of chemical reactions involving the esterification of imidazole derivatives. The process typically involves the reaction of methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The reaction conditions include maintaining specific temperatures and pH levels to optimize the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: Metomidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

methyl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2;/h3-10H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEDTZKNEKPBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045707
Record name Metomidate hydrochloride
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Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36557-22-9, 2852-42-8, 35944-74-2
Record name 1H-Imidazole-5-carboxylic acid, 1-(1-phenylethyl)-, methyl ester, hydrochloride (1:?)
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Record name Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, methyl ester, hydrochloride, DL-
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Record name Metomidate hydrochloride
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Record name Metomidate hydrochloride
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Record name Metomidate hydrochloride
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Record name METOMIDATE HYDROCHLORIDE
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